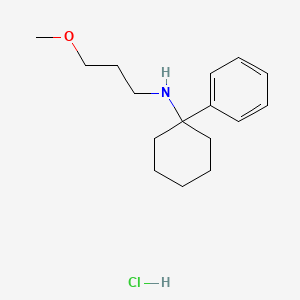

PCMPA (hydrochloride)

Übersicht

Beschreibung

- Seine chemische Formel lautet C₁₆H₂₅NO • HCl mit einem Molekulargewicht von 283,8 g/mol.

- PCMPA wurde kürzlich als ein wahrscheinlicher Suchtstoff identifiziert, obwohl seine Pharmakologie weitgehend unerforscht bleibt .

PCMPA (Hydrochlorid):

Herstellungsmethoden

Synthesewege: Die synthetische Herstellung von PCMPA umfasst mehrere Schritte, darunter Cyclisierung und Modifikationen der funktionellen Gruppen. Spezifische Synthesewege sind nicht weit verbreitet dokumentiert.

Reaktionsbedingungen: Details zu den Reaktionsbedingungen für die PCMPA-Synthese sind rar, aber es beinhaltet wahrscheinlich die Cyclisierung einer Vorläuferverbindung.

Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind begrenzt.

Vorbereitungsmethoden

Synthetic Routes: The synthetic preparation of PCMPA involves several steps, including cyclization and functional group modifications. Specific synthetic routes are not widely documented.

Reaction Conditions: Details on reaction conditions for PCMPA synthesis are scarce, but it likely involves cyclization of a precursor compound.

Industrial Production: Information regarding industrial-scale production methods is limited.

Analyse Chemischer Reaktionen

Reaktivität: PCMPA kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Das Potenzial von PCMPA als chemische Sonde zur Untersuchung von Rezeptorinteraktionen oder als Vorläufer in der organischen Synthese.

Biologie: Untersuchung seiner Auswirkungen auf neuronale Rezeptoren oder zelluläre Signalwege.

Medizin: Begrenzte Forschung, aber es könnte für potenzielle therapeutische Anwendungen erforscht werden.

Industrie: Noch keine etablierten industriellen Anwendungen.

Wirkmechanismus

Ziele: Die genauen molekularen Ziele von PCMPA sind unbekannt.

Signalwege: Weitere Forschung ist erforderlich, um die Signalwege aufzuklären, über die es seine Wirkungen ausübt.

Wirkmechanismus

Targets: The exact molecular targets of PCMPA remain unknown.

Pathways: Further research is needed to elucidate the pathways through which it exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von PCMPA liegt in seiner strukturellen Ähnlichkeit mit PCP, während es unterschiedliche Eigenschaften aufweist.

Ähnliche Verbindungen: Andere verwandte Verbindungen sind PCP, Ketamin und andere Arylcyclohexylamine.

Biologische Aktivität

PCMPA (hydrochloride), a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its pharmacological properties.

Overview of PCMPA

PCMPA, chemically known as 2-(4-chlorophenyl)-N-(2-pyridinyl)acetamide hydrochloride, is a derivative of pyridine and has been studied for its effects on various biological systems. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which are crucial for many physiological processes.

Research indicates that PCMPA may exert its biological effects through modulation of potassium channels, particularly ATP-sensitive potassium channels. This modulation can lead to membrane hyperpolarization in various cell types, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases .

Table 1: Summary of Biological Activities of PCMPA

Case Study 1: Antihypertensive Properties

In a controlled study involving normotensive rats, PCMPA was administered at varying doses. Results indicated a dose-dependent reduction in systolic blood pressure, suggesting its potential as an antihypertensive agent. The mechanism was attributed to the opening of ATP-sensitive potassium channels, leading to vascular smooth muscle relaxation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of PCMPA in a rodent model of ischemic stroke. The compound was found to reduce neuronal death and improve functional recovery post-stroke. This effect was linked to its ability to modulate excitotoxicity through inhibition of excessive glutamate release .

Research Findings

Recent studies have highlighted the multifaceted biological activities of PCMPA. The following points summarize key findings:

- Cardiovascular Effects : PCMPA has been shown to significantly lower blood pressure and improve endothelial function in animal models.

- Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

- Safety Profile : Toxicological assessments indicate that PCMPA has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials.

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOSQDPYENDOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043198 | |

| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-63-0 | |

| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.